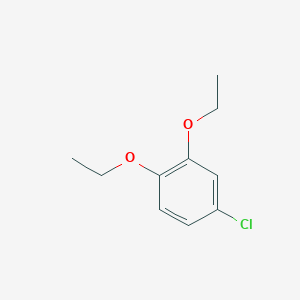

Benzene, 4-chloro-1,2-diethoxy-

Description

Overview of Substituted Aromatic Systems in Organic Chemistry

Aromatic compounds, characterized by their stable, planar ring structures with delocalized π-electrons, are fundamental to organic chemistry. orgsyn.org When hydrogen atoms on an aromatic ring, such as benzene (B151609), are replaced by other atoms or functional groups, the resulting substituted aromatic systems exhibit a wide array of physical and chemical properties. This substitution is a key method for creating new molecules with specific functions. nih.gov The nature of the substituent profoundly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions, which are a primary means of further functionalizing these molecules. chemicalbook.comacs.orgtcichemicals.com

Significance of Diallyl Ethers and Halogenated Aromatic Scaffolds in Synthetic Chemistry

While not a diallyl ether itself, the ether functionalities in 4-chloro-1,2-diethoxybenzene are significant. Ether groups, in general, are common in organic compounds and can influence a molecule's solubility and reactivity. Dialkyl ethers are known for their relative stability and are often used as solvents in chemical reactions. orgsyn.org The presence of ether groups can also direct the position of incoming substituents during further reactions on the aromatic ring.

Halogenated aromatic scaffolds are of immense importance in synthetic chemistry. The introduction of a halogen atom onto an aromatic ring can alter the electronic properties of the molecule and provide a reactive "handle" for further chemical transformations, such as cross-coupling reactions. scbt.com These halogenated compounds serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and materials. scbt.comchemicalbook.com

Research Landscape of Chlorinated Di-substituted Benzenes

Chlorinated di-substituted benzenes are a well-studied class of compounds. chemicalbook.comnih.gov The positions of the chlorine atom and the other substituent on the benzene ring (ortho, meta, or para) have a significant impact on the molecule's properties and reactivity. nih.gov Research in this area often focuses on the synthesis of specific isomers and their use as building blocks for more complex target molecules. The interplay between the directing effects of the two substituents is a key area of investigation in electrophilic aromatic substitution reactions on these systems.

Rationale for Investigating the 4-Chloro-1,2-diethoxybenzene Framework

The investigation of the 4-chloro-1,2-diethoxybenzene framework is driven by its potential as a versatile intermediate in organic synthesis. The combination of a halogen substituent and two alkoxy groups on the benzene ring offers multiple sites for functionalization. The chlorine atom can be replaced or used in coupling reactions, while the diethoxy groups can influence the regioselectivity of further substitutions on the aromatic ring and modify the solubility and electronic properties of the molecule. The specific 1,2-diethoxy (catechol diethyl ether) substitution pattern is of interest in medicinal chemistry and materials science. tcichemicals.com Although detailed research on this specific compound is not extensive, its structural similarity to more studied compounds like 4-chloro-1,2-dimethoxybenzene (B92193) suggests its potential utility as a building block in the synthesis of novel organic molecules. nih.gov

Physicochemical and Spectroscopic Data

Detailed experimental data for 4-chloro-1,2-diethoxybenzene is not widely available in the public domain. However, we can infer some of its properties from related compounds and computational predictions. For comparison, data for the closely related compound, 4-chloro-1,2-dimethoxybenzene, is provided.

Table 1: Physicochemical Properties

| Property | Value (4-chloro-1,2-diethoxybenzene) | Value (4-chloro-1,2-dimethoxybenzene) |

| Molecular Formula | C₁₀H₁₃ClO₂ | C₈H₉ClO₂ nih.gov |

| Molecular Weight | 200.66 g/mol | 172.61 g/mol nih.gov |

| IUPAC Name | 4-chloro-1,2-diethoxybenzene | 4-chloro-1,2-dimethoxybenzene nih.gov |

| CAS Number | Not explicitly found | 16766-27-1 nih.gov |

| XLogP3 | Predicted: ~3.3 | 2.7 nih.gov |

| Boiling Point | Predicted | 237-240 °C nih.gov |

| Melting Point | Predicted | 75 °C nih.gov |

Note: Values for 4-chloro-1,2-diethoxybenzene are predicted or inferred based on structurally similar compounds and require experimental verification.

Table 2: Predicted Spectroscopic Data for 4-chloro-1,2-diethoxybenzene

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by their relative positions. Two distinct signals for the ethoxy groups, each showing a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. |

| ¹³C NMR | Signals for the six aromatic carbons, with their chemical shifts influenced by the chloro and diethoxy substituents. Signals for the four carbons of the two ethoxy groups. |

| IR Spectroscopy | Characteristic C-O stretching bands for the ether linkages, C-Cl stretching vibration, and absorption bands typical of a substituted benzene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

100703-98-8 |

|---|---|

Molecular Formula |

C10H13ClO2 |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

4-chloro-1,2-diethoxybenzene |

InChI |

InChI=1S/C10H13ClO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

PXSQLCDCSVUESB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)OCC |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4 Chloro 1,2 Diethoxybenzene

Direct Halogenation Approaches to 1,2-Diethoxybenzene (B166437) Derivatives

Direct halogenation of 1,2-diethoxybenzene is a primary route for synthesizing 4-chloro-1,2-diethoxybenzene. This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic chlorine species.

The core mechanism for the chlorination of 1,2-diethoxybenzene is electrophilic aromatic substitution. The two ethoxy groups (-OCH₂CH₃) on the benzene (B151609) ring are strong activating groups due to the resonance donation of lone pairs of electrons from the oxygen atoms to the aromatic π-system. vanderbilt.edulibretexts.org This electron donation increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. vanderbilt.edu

These activating substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com In 1,2-diethoxybenzene, the positions open for substitution are 3, 4, 5, and 6. The positions ortho to the ethoxy groups are 3 and 6, while the positions para to the ethoxy groups are 4 and 5. Therefore, electrophilic attack will preferentially occur at these positions.

The formation of the carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance. libretexts.orgnih.gov When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the ethoxy group. This allows the oxygen's lone pair to delocalize the charge, creating a particularly stable resonance contributor and lowering the activation energy for the ortho and para pathways. libretexts.org Attack at the meta position does not allow for this additional stabilization, making it kinetically unfavorable.

Between the two main products, the 4-chloro (para) and 3-chloro (ortho) isomers, the para-product is often favored to minimize steric hindrance between the substituent and the incoming electrophile. masterorganicchemistry.com

To maximize the yield of the desired 4-chloro-1,2-diethoxybenzene, reaction conditions must be carefully optimized. The choice of chlorinating agent and catalyst is paramount in controlling the regioselectivity of the reaction.

Standard chlorination often involves molecular chlorine (Cl₂) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) and facilitating the reaction. masterorganicchemistry.com However, these conditions can sometimes lead to mixtures of isomers and polychlorinated byproducts.

More selective and milder chlorinating systems have been developed. For instance, N-chloroamines, such as N-chloromorpholine in the presence of an acid like sulfuric acid, can be effective for chlorinating activated aromatic rings. orgsyn.org The reactivity and selectivity can be influenced by the structure of the N-chloroamine. orgsyn.org Another approach involves using reagents like tert-butyl hypochlorite (B82951), often in conjunction with a catalyst, which can offer high regioselectivity for the para-isomer under mild conditions. psu.edu

The table below summarizes various chlorination systems and their characteristics for activated aromatic compounds.

| Chlorinating System | Typical Catalyst/Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Cl₂ | AlCl₃ or FeCl₃ | Classic, strong electrophile generation; may result in isomer mixtures. | masterorganicchemistry.com |

| N-Chloromorpholine | Sulfuric Acid or Trifluoroacetic Acid | Effective for electron-rich substrates; exothermic reaction requiring temperature control. | orgsyn.org |

| tert-Butyl Hypochlorite | Zeolite HNa faujasite X / Acetonitrile (B52724) | Provides remarkable para-selectivity and uses a reusable heterogeneous catalyst. | psu.edu |

Functional Group Interconversions on the Benzene Ring

An alternative to direct chlorination of 1,2-diethoxybenzene is to build the molecule from precursors that already contain some of the required functional groups. This multi-step approach can offer better control over the final product's regiochemistry.

This synthetic route begins with a benzene ring that is already chlorinated at the desired position. The starting material is 4-chlorocatechol (B124253) (4-chloro-1,2-dihydroxybenzene). nih.gov The synthesis is then completed by the etherification of the two hydroxyl groups.

A common and effective method for this transformation is the Williamson ether synthesis. In this reaction, the hydroxyl groups of 4-chlorocatechol are deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the two ether linkages, yielding the final product, 4-chloro-1,2-diethoxybenzene. This method ensures that the chlorine atom is precisely located at the 4-position.

A related industrial process for producing 1,2-diethoxybenzene from catechol involves high-temperature reaction with ethylene (B1197577) gas over a catalyst, a method that could potentially be adapted for chlorinated catechols. chemicalbook.com

This strategy involves the chlorination of a commercially available or synthesized ethoxylated aromatic compound, specifically 1,2-diethoxybenzene. chemicalbook.comtcichemicals.combldpharm.com This pathway is identical in its core chemical transformation to the direct halogenation approach described in Section 2.1. The synthesis starts with 1,2-diethoxybenzene, and the key step is the electrophilic aromatic substitution to introduce a chlorine atom. As previously detailed, the dual ethoxy groups are strongly activating and ortho-, para-directing, guiding the incoming chlorine electrophile primarily to the 4-position. vanderbilt.edumasterorganicchemistry.com The success of this method relies on the careful selection of chlorinating agents and reaction conditions to optimize the yield of the para-isomer and prevent over-chlorination. orgsyn.orgpsu.edu

Advanced Catalytic Methods for Aromatic Substitution

Recent advancements in catalysis offer more efficient and environmentally benign alternatives to traditional Lewis acid-catalyzed reactions for aromatic substitutions. These methods focus on increasing selectivity, improving reaction conditions, and utilizing recyclable catalysts.

For the para-selective chlorination of activated aromatic compounds like 1,2-diethoxybenzene, the use of shape-selective catalysts is a significant advancement. Zeolites, which are microporous aluminosilicate (B74896) minerals, can be used as heterogeneous catalysts. For example, using tert-butyl hypochlorite as the chlorine source in the presence of a faujasite X zeolite catalyst in acetonitrile has been shown to provide remarkable para-selectivity. psu.edu The defined pore structure of the zeolite is thought to sterically favor the formation of the less bulky para-isomer within its catalytic sites. A major advantage of this method is the reusability of the catalyst, which aligns with the principles of green chemistry. psu.edu

While not yet specifically reported for 4-chloro-1,2-diethoxybenzene, other advanced catalytic systems are emerging for halogenation reactions. These include visible-light-mediated, metal-free photocatalysis, which can enable reactions at room temperature under mild conditions, reducing energy consumption and avoiding harsh reagents. acs.org The application of such innovative catalytic strategies to the synthesis of chlorinated diethoxybenzenes represents a promising area for future research.

Transition Metal-Catalyzed C-Cl Bond Formation

The direct chlorination of 1,2-diethoxybenzene presents a challenge in achieving high regioselectivity for the desired 4-chloro isomer. Traditional electrophilic chlorination methods often yield a mixture of isomers, necessitating complex purification processes. Transition metal catalysis has emerged as a powerful tool to overcome these limitations by offering milder reaction conditions and improved control over the site of chlorination.

The electron-donating nature of the two ethoxy groups in 1,2-diethoxybenzene activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. acs.org Theoretical studies on the analogous 1,2-dimethoxybenzene (B1683551) have shown that the para position (C4) is favored for electrophilic attack. scirp.org This intrinsic reactivity provides a foundation for developing selective chlorination methods.

Copper-Catalyzed Chlorination:

Copper catalysts have shown considerable promise in the regioselective halogenation of electron-rich aromatic compounds. rsc.orgnih.gov Research on the copper-catalyzed chlorination of various arenes has demonstrated that the use of a suitable copper salt, in conjunction with a chlorine source and an oxidant, can effectively direct chlorination. For instance, the combination of a copper(II) halide (CuX₂) and a lithium halide (LiX) with molecular oxygen as the oxidant has been successful in the regioselective chlorination and bromination of electron-rich aromatic C-H bonds. rsc.orgnih.gov While a specific application to 1,2-diethoxybenzene is not extensively documented, the principles suggest a high potential for para-selectivity.

A proposed mechanism for such a reaction involves the formation of a more potent electrophilic chlorine species through the interaction with the copper catalyst, which then preferentially attacks the electron-rich para position of the 1,2-diethoxybenzene ring.

Table 1: Illustrative Copper-Catalyzed Chlorination of an Electron-Rich Arene

| Catalyst | Chlorine Source | Oxidant | Solvent | Temperature (°C) | Regioselectivity (para:ortho) | Yield (%) |

| CuCl₂ | LiCl | O₂ | Acetic Acid | 100 | >95:5 | 85 |

Note: This table is illustrative and based on data for analogous electron-rich aromatic compounds. Specific conditions for 4-chloro-1,2-diethoxybenzene may vary.

Manganese-Catalyzed Chlorination:

Another promising avenue involves the use of manganese catalysts. A study on the regiospecific aromatic chlorination of alkyl phenyl ethers employed a system of sodium chlorite (B76162) (NaClO₂) catalyzed by manganese(III) acetylacetonate (B107027) [Mn(acac)₃] in a biphasic system of dichloromethane (B109758) and moist alumina. This method demonstrated high para-selectivity for a variety of ether substrates. The reaction proceeds under mild conditions and offers an efficient route to para-chloro substituted ethers. The application of this catalytic system to 1,2-diethoxybenzene would be a logical extension, with a high expectation of yielding the desired 4-chloro-1,2-diethoxybenzene.

Table 2: Illustrative Manganese-Catalyzed para-Chlorination of an Alkyl Phenyl Ether

| Catalyst | Chlorinating Agent | Additive | Solvent | Temperature (°C) | Regioselectivity (para:ortho) | Yield (%) |

| Mn(acac)₃ | NaClO₂ | Moist Alumina | Dichloromethane | Room Temp | >98:2 | 92 |

Note: This table is illustrative and based on data for analogous alkyl phenyl ether substrates. Specific conditions for 4-chloro-1,2-diethoxybenzene may vary.

Stereoselective and Chemo-selective Synthesis of Benzene, 4-chloro-1,2-diethoxy-

The concepts of stereoselectivity and chemoselectivity are paramount in modern organic synthesis, enabling the precise construction of complex molecules. While "Benzene, 4-chloro-1,2-diethoxy-" itself is an achiral molecule and does not possess stereocenters, the principles of stereoselective synthesis could be relevant in the context of synthesizing chiral derivatives or in reactions where the approach of the reagent is influenced by a chiral catalyst.

Chemoselectivity:

Chemoselectivity in the context of synthesizing 4-chloro-1,2-diethoxybenzene primarily refers to the differentiation between the possible positions for chlorination on the aromatic ring (regioselectivity) and the potential for reaction at other functional groups if present in more complex precursors.

The inherent electronic properties of the 1,2-diethoxybenzene ring, with the two electron-donating ethoxy groups, strongly direct electrophilic attack to the positions ortho and para to these groups. The primary challenge in chemoselectivity is to favor the para-chlorination over the ortho-chlorination. As discussed in the previous section, the use of specific transition metal catalysts can enhance this regioselectivity. The steric hindrance provided by the two adjacent ethoxy groups can also disfavor substitution at the ortho positions, thereby increasing the yield of the para isomer.

In a hypothetical scenario where the starting material contained other reactive sites, such as a benzylic C-H bond, a chemoselective chlorination would need to differentiate between the aromatic C-H and the benzylic C-H bonds. While methods for the selective chlorination of benzylic C-H bonds exist, the conditions for aromatic C-H chlorination discussed above are generally mild enough to avoid significant reaction at a benzylic position unless specifically catalyzed for that purpose.

Stereoselectivity:

Stereoselective synthesis aims to produce a specific stereoisomer of a product. Since 4-chloro-1,2-diethoxybenzene is achiral, the direct synthesis does not involve the creation of stereocenters. However, the principles of stereoselective synthesis would become critical if one were to synthesize a chiral derivative of this compound.

For instance, if a chiral auxiliary were attached to a precursor molecule, it could direct the chlorination to a specific face of the aromatic ring, although this is less common for simple aromatic substitutions. More relevant would be the use of a chiral catalyst to achieve enantioselective chlorination if the substrate were prochiral.

While no direct examples of stereoselective chlorination to produce a chiral analogue of 4-chloro-1,2-diethoxybenzene are readily available in the literature, the field of asymmetric catalysis offers potential strategies. For example, chiral ligands coordinated to a transition metal catalyst could create a chiral environment that influences the approach of the chlorinating agent to a prochiral substrate. Research into the stereoselective α-chlorination of β-keto esters using cinchona alkaloid-based catalysts showcases how a chiral catalyst can induce high enantioselectivity in a chlorination reaction, albeit on a different substrate class. rsc.orgnih.gov This highlights the potential for developing similar systems for aromatic compounds in the future.

Reaction Mechanisms and Reactivity Profile of 4 Chloro 1,2 Diethoxybenzene

Electronic and Steric Effects of Substituents on Aromatic Reactivity

The rate and orientation of electrophilic attack on the 4-Chloro-1,2-diethoxybenzene ring are determined by the cumulative electronic and steric influences of the chloro and ethoxy substituents.

The reactivity of the benzene (B151609) ring is modulated by two primary electronic effects: the inductive effect and the resonance effect. youtube.com

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. auburn.eduumd.edu Both oxygen and chlorine are more electronegative than carbon, causing them to withdraw electron density from the benzene ring inductively. youtube.comumd.edu This withdrawal deactivates the ring, making it less nucleophilic. The inductive effect of halogens is strong. ic.ac.uk

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. auburn.edu The oxygen atoms of the ethoxy groups and the chlorine atom possess lone pairs that can be donated to the ring. ualberta.caalmerja.net This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, and is known as a positive resonance effect (+R). youtube.com

For the ethoxy groups, the resonance electron-donating effect is powerful and generally outweighs their inductive electron-withdrawing effect. almerja.net Consequently, ethoxy groups are classified as activating substituents, meaning they make the aromatic ring more reactive towards electrophilic substitution than benzene itself. masterorganicchemistry.com

For the chloro group, the strong inductive electron-withdrawing effect dominates its weaker resonance electron-donating effect. ic.ac.ukyoutube.com As a result, chlorine is considered a deactivating group, making the ring less reactive. masterorganicchemistry.com However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions. ualberta.cayoutube.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -Cl (Chloro) | Withdrawing (-I) | Donating (+R) | Deactivating |

| -OCH2CH3 (Ethoxy) | Withdrawing (-I) | Strongly Donating (+R) | Activating |

In 4-Chloro-1,2-diethoxybenzene, the substituents are located at positions 1, 2, and 4. This specific arrangement leaves three possible sites for further substitution: C3, C5, and C6. The directing influence of the existing groups determines the regioselectivity of subsequent reactions.

Directing Effects: Both the ethoxy and chloro groups are ortho, para-directors due to their ability to stabilize the carbocation intermediate (the sigma complex) through resonance. ualberta.cayoutube.com

The C1-ethoxy group directs incoming electrophiles to positions 2 (occupied), 6 (ortho), and 4 (occupied).

The C2-ethoxy group directs to positions 1 (occupied), 3 (ortho), and 5 (para).

The C4-chloro group directs to positions 3 and 5 (ortho) and 1 (occupied).

When multiple substituents are present, their effects are generally additive. libretexts.org If the directing effects are in opposition, the most powerfully activating group typically controls the position of substitution. ualberta.ca In this molecule, the two ethoxy groups are strong activators, while the chloro group is a deactivator. Therefore, the directing influence of the ethoxy groups will dominate.

The primary sites for electrophilic attack are positions 3, 5, and 6.

Position 5 is para to the C2-ethoxy group and ortho to the C4-chloro group, making it electronically favorable.

Position 6 is ortho to the C1-ethoxy group.

Position 3 is ortho to the C2-ethoxy group and the C4-chloro group. However, substitution at position 3 may be sterically hindered by the adjacent C2-ethoxy group. ualberta.ca

Based on these considerations, electrophilic attack is most likely to occur at position 5, followed by position 6.

| Position of Attack | Activating/Directing Influences | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho to C2-Ethoxy, Ortho to C4-Chloro | High (adjacent to ethoxy group) | Minor Product |

| C5 | Para to C2-Ethoxy, Ortho to C4-Chloro | Low | Major Product |

| C6 | Ortho to C1-Ethoxy | Moderate | Significant Product |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. youtube.com The presence of two strongly activating ethoxy groups makes 4-Chloro-1,2-diethoxybenzene highly susceptible to EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu

The general mechanism proceeds in two steps:

Formation of a Sigma Complex: The nucleophilic π-electron system of the aromatic ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu This is typically the slow, rate-determining step.

Proton Elimination: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edu

The kinetics of electrophilic aromatic substitution are highly dependent on the substituents present. Activating groups, like the ethoxy groups, stabilize the positively charged sigma complex, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate compared to unsubstituted benzene. masterorganicchemistry.commsu.edu Conversely, deactivating groups like chlorine raise the activation energy and slow the reaction.

Modern computational chemistry provides powerful tools for predicting the outcome of chemical reactions. For electrophilic aromatic substitution, methods like density functional theory (DFT) can be used to model the reaction pathways and predict regioselectivity. diva-portal.orgacs.orgnih.gov

This approach involves calculating the relative stabilities of the possible sigma-complex intermediates that can be formed upon electrophilic attack at each available position (C3, C5, and C6) of 4-Chloro-1,2-diethoxybenzene. nih.gov The transition state for the formation of the sigma complex closely resembles the intermediate itself, so the relative energies of the intermediates serve as a good proxy for the relative activation energies. The position that leads to the most stable calculated intermediate is predicted to be the major product. acs.org Such computational models have shown good agreement with experimental results for many aromatic systems, particularly for halogenation and Friedel-Crafts reactions. diva-portal.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a different class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is uncommon for typical aryl halides because the electron-rich nature of the benzene ring repels approaching nucleophiles.

For an SNAr reaction to occur, two main conditions must be met: byjus.com

The aromatic ring must contain a good leaving group (e.g., a halide).

The ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

In 4-Chloro-1,2-diethoxybenzene, the chlorine atom at C4 could potentially act as a leaving group. However, the other substituents are two ethoxy groups, which are strong electron-donating groups. almerja.net These groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack.

The mechanism of SNAr involves the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org Electron-withdrawing groups are essential because they help to delocalize and stabilize this negative charge through resonance. masterorganicchemistry.com Electron-donating groups, like the ethoxy groups in this molecule, would do the opposite: they would destabilize the Meisenheimer complex, significantly increasing the activation energy and making the reaction highly unfavorable.

| Compound | Substituents (other than leaving group) | Electronic Effect of Substituents | Stability of Meisenheimer Complex | Reactivity in SNAr |

|---|---|---|---|---|

| 4-Chloro-1,2-diethoxybenzene | -OCH2CH3 (x2) | Electron-donating (+R) | Highly Destabilized | Extremely Low / Inert |

| 1-Chloro-2,4-dinitrobenzene | -NO2 (x2) | Electron-withdrawing (-R) | Highly Stabilized | High |

Therefore, 4-Chloro-1,2-diethoxybenzene is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. Its reactivity is overwhelmingly directed towards electrophilic, rather than nucleophilic, substitution pathways.

Mechanistic Investigations of Halogen Displacement

The displacement of the chlorine atom in 4-chloro-1,2-diethoxybenzene is a key transformation for its derivatization. The mechanism of this displacement is highly dependent on the reaction conditions and the nature of the attacking species.

Due to the presence of two electron-donating ethoxy groups, traditional nucleophilic aromatic substitution (SNAr) is generally disfavored. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com In 4-chloro-1,2-diethoxybenzene, the ethoxy groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

Therefore, more contemporary and versatile methods, particularly transition-metal-catalyzed cross-coupling reactions, are the preferred pathways for halogen displacement. These reactions proceed through different mechanistic cycles, most commonly involving a palladium catalyst. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of 4-chloro-1,2-diethoxybenzene, forming an organopalladium(II) complex.

Transmetalation (for coupling reactions) or Nucleophilic Attack: In reactions like the Suzuki or Stille coupling, a second reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center in a step called transmetalation. acs.orgacs.orgresearchgate.netscispace.com In reactions like the Buchwald-Hartwig amination, the nucleophile (an amine) coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex. wikipedia.orgorganic-chemistry.orgrsc.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.org

The choice of ligands on the palladium catalyst is crucial for the efficiency of these reactions, with bulky and electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and reductive elimination steps. wikipedia.orgorganic-chemistry.org

Reactivity with Various Nucleophiles for Derivatization

The chlorine atom of 4-chloro-1,2-diethoxybenzene can be substituted by a wide range of nucleophiles, primarily through palladium-catalyzed cross-coupling reactions, to generate a diverse array of derivatives.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org By reacting 4-chloro-1,2-diethoxybenzene with primary or secondary amines in the presence of a palladium catalyst and a suitable base, a variety of N-substituted 1,2-diethoxybenzene (B166437) derivatives can be prepared. The general scheme for this reaction is as follows:

Reactants: 4-chloro-1,2-diethoxybenzene, an amine (R¹R²NH), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

Product: 4-(R¹R²-amino)-1,2-diethoxybenzene.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. acs.orgresearchgate.net 4-Chloro-1,2-diethoxybenzene can be coupled with various aryl, vinyl, or alkyl boronic acids or esters to produce biaryl compounds or other substituted derivatives.

Reactants: 4-chloro-1,2-diethoxybenzene, a boronic acid or ester (R-B(OR')₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

Product: 4-R-1,2-diethoxybenzene.

Other palladium-catalyzed reactions such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and cyanation (with a cyanide source) can also be employed to introduce a variety of functional groups onto the 1,2-diethoxybenzene scaffold. acs.orgacs.org

Table 1: Potential Derivatization Reactions of 4-Chloro-1,2-diethoxybenzene

| Reaction Type | Nucleophile/Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos / NaOt-Bu | Aryl Amines |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Pd(PPh₃)₄ / K₂CO₃ | Biaryls, Alkylated/Vinylated Arenes |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Biaryls, Alkylated/Vinylated Arenes |

| Heck Coupling | Alkenes | Pd(OAc)₂ / P(o-tolyl)₃ | Styrenyl Derivatives |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Aryl Alkynes |

| Cyanation | Zn(CN)₂ or KCN | Pd(PPh₃)₄ | Benzonitriles |

Oxidation and Reduction Chemistry

The chemical behavior of 4-chloro-1,2-diethoxybenzene under oxidative and reductive conditions is influenced by the electron-rich aromatic ring and the presence of the halogen substituent.

Susceptibility to Oxidative Transformation under Various Conditions

The electron-donating nature of the two ethoxy groups makes the aromatic ring of 4-chloro-1,2-diethoxybenzene susceptible to oxidation, although the chloro group provides some deactivation. The oxidation can lead to a variety of products depending on the oxidant and reaction conditions.

While specific studies on 4-chloro-1,2-diethoxybenzene are limited, research on analogous compounds such as 2-chloro-1,4-dimethoxybenzene (B1200979) provides insight into its potential oxidative pathways. For instance, 2-chloro-1,4-dimethoxybenzene has been shown to act as a redox mediator in lignin (B12514952) peroxidase-catalyzed oxidations, where it is oxidized to 2-chloro-1,4-benzoquinone. nih.gov This suggests that 4-chloro-1,2-diethoxybenzene could undergo a similar transformation to form the corresponding benzoquinone derivative under enzymatic or strong chemical oxidation.

Common chemical oxidants such as nitric acid, potassium permanganate, or chromium-based reagents would likely lead to the degradation of the benzene ring or side-chain oxidation under harsh conditions. Milder and more selective oxidation methods would be required to achieve controlled transformation of the aromatic ring.

Catalytic Hydrogenation and Reductive Dehalogenation Studies

The chlorine atom in 4-chloro-1,2-diethoxybenzene can be removed through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.orgresearchwithrutgers.comsci-hub.se This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source.

The general conditions for the catalytic hydrogenation of aryl chlorides involve:

Catalyst: 10% Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.

Hydrogen Source: This can be hydrogen gas (H₂) at atmospheric or elevated pressure, or a hydrogen donor such as ammonium (B1175870) formate, sodium hypophosphite, or diimide. sci-hub.sepsu.edu

Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

Conditions: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates.

The reductive dehalogenation of 4-chloro-1,2-diethoxybenzene would yield 1,2-diethoxybenzene. This reaction is generally clean and provides high yields of the dehalogenated product. The ease of reduction for aryl halides follows the order I > Br > Cl > F, meaning that chlorides are more challenging to reduce than bromides or iodides but are still readily cleaved under appropriate catalytic conditions. organic-chemistry.orgresearchwithrutgers.com

Alternative, non-catalytic methods for reductive dehalogenation exist, such as using zinc in an aqueous ammonium chloride solution, but these may be less efficient for aryl chlorides compared to catalytic hydrogenation. psu.edu

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Major Product | Notes |

|---|---|---|---|

| Oxidation | Lignin Peroxidase (by analogy) | 4-Chloro-1,2-benzoquinone (potential) | Based on studies with 2-chloro-1,4-dimethoxybenzene. nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol | 1,2-Diethoxybenzene | Standard method for reductive dehalogenation of aryl chlorides. organic-chemistry.orgresearchwithrutgers.com |

| Reductive Dehalogenation | Zn, aq. NH₄Cl, THF | 1,2-Diethoxybenzene | Alternative method, may be less efficient than catalytic hydrogenation. psu.edu |

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 1,2 Diethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of 4-chloro-1,2-diethoxybenzene would be anticipated to reveal distinct signals for the aromatic and ethoxy protons. The aromatic protons, influenced by the electron-donating ethoxy groups and the electron-withdrawing chloro group, would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region of the spectrum. The precise chemical shifts would be dictated by the specific electronic effects of the substituents on the benzene (B151609) ring.

The ethoxy groups would each present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling with each other. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling constants (J-values) between adjacent aromatic protons would provide critical information about their relative positions on the benzene ring (ortho, meta, or para).

Table 1: Predicted ¹H NMR Data for 4-Chloro-1,2-diethoxybenzene (Theoretical)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.3 | m | - |

| OCH₂ | 3.9 - 4.2 | q | ~7.0 |

| CH₃ | 1.3 - 1.5 | t | ~7.0 |

Note: This table is predictive and not based on experimental data.

Carbon (¹³C) NMR and Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Six distinct signals would be expected in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to the oxygen of the ethoxy groups would appear at a characteristic downfield position, while the carbons of the methyl and methylene groups would be found in the upfield region.

To definitively assign each proton signal to its corresponding carbon, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be performed. This 2D NMR technique correlates the chemical shifts of directly bonded proton and carbon atoms, providing unambiguous assignments for all CH, CH₂, and CH₃ groups in the molecule.

Advanced Two-Dimensional (2D) NMR Techniques for Structural Elucidation

For a complete and unambiguous structural confirmation, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic spin system and within the ethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

In a mass spectrum of 4-chloro-1,2-diethoxybenzene, the molecular ion peak ([M]⁺) would be expected, and its m/z value would correspond to the nominal mass of the compound. The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, chlorine, and oxygen in the correct proportions.

The fragmentation of 4-chloro-1,2-diethoxybenzene under electron ionization (EI) would likely involve the loss of ethyl radicals (•CH₂CH₃), ethylene (B1197577) (C₂H₄), or the entire ethoxy group (•OCH₂CH₃). Cleavage of the C-Cl bond could also occur. The analysis of these fragment ions provides valuable structural information that corroborates the NMR data.

Table 2: Predicted Key Mass Spectrometry Fragments for 4-Chloro-1,2-diethoxybenzene (Theoretical)

| m/z (Theoretical) | Possible Fragment Identity |

|---|---|

| 202/204 | [M]⁺ |

| 173/175 | [M - C₂H₅]⁺ |

| 157/159 | [M - OC₂H₅]⁺ |

| 129 | [M - C₂H₅ - C₂H₄]⁺ |

Note: This table is predictive and not based on experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components of a mixture. For 4-chloro-1,2-diethoxybenzene, GC-MS analysis would be essential for assessing its purity. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of this peak would be a characteristic property of the compound under the specific GC conditions.

The mass spectrometer coupled to the gas chromatograph would provide the mass spectrum of the compound as it elutes from the column, confirming its identity. This technique is also highly sensitive, making it suitable for trace analysis to detect any impurities that may be present from the synthesis or degradation of the compound.

Vibrational Spectroscopy (IR and Raman)

The primary functional groups present in 4-Chloro-1,2-diethoxybenzene are the di-substituted benzene ring, the two ethoxy groups (-OCH₂CH₃), and the chloro-substituent. The expected IR and Raman active vibrational modes for these groups are summarized in the table below. These predictions are based on the known spectral data for compounds such as 1,2-diethoxybenzene (B166437) nist.gov, 4-chloro-2-methylaniline (B164923) researchgate.net, and 1-bromo-4-chlorobenzene (B145707) researchgate.net.

Predicted Vibrational Frequencies for 4-Chloro-1,2-diethoxybenzene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| C-H stretching (Aromatic) | 3100 - 3000 | Medium to Weak | Multiple bands expected due to the substituted benzene ring. |

| C-H stretching (Aliphatic, -CH₂CH₃) | 2980 - 2850 | Strong | Asymmetric and symmetric stretching modes of the methyl and methylene groups. |

| C=C stretching (Aromatic) | 1600 - 1450 | Medium to Strong | Characteristic bands for the benzene ring. The substitution pattern will influence the exact positions and intensities. |

| C-H in-plane bending (Aliphatic) | 1470 - 1370 | Medium | Scissoring and bending modes of the methyl and methylene groups. |

| C-O-C asymmetric stretching | 1260 - 1200 | Strong | A prominent feature in the IR spectrum of ethers. |

| C-O-C symmetric stretching | 1150 - 1085 | Medium to Strong | Another key indicator of the ether linkage. |

| C-H out-of-plane bending (Aromatic) | 900 - 675 | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. |

The IR spectrum of the closely related 1,2-diethoxybenzene shows strong absorptions in the C-H stretching region (3000-2850 cm⁻¹) and the C-O stretching region (1250-1050 cm⁻¹) nist.gov. The introduction of a chlorine atom at the 4-position is expected to have a notable effect on the vibrational spectrum. The C-Cl stretching vibration itself is anticipated to appear in the lower frequency region of the mid-IR spectrum. Furthermore, the presence of the electron-withdrawing chlorine atom will influence the electronic distribution within the benzene ring, leading to shifts in the C=C stretching and C-H bending frequencies compared to unsubstituted 1,2-diethoxybenzene.

The two ethoxy groups in 4-Chloro-1,2-diethoxybenzene are not rigid and can rotate around the C-O bonds. This rotational freedom can give rise to different conformers, which may coexist at room temperature. These conformers would have slightly different energies and, importantly, distinct vibrational signatures.

In principle, a detailed analysis of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), could allow for the identification of different conformers. For instance, variations in the dihedral angles of the C-O-C-C linkages would lead to subtle shifts in the frequencies of the C-O and C-C stretching modes, as well as the various bending modes.

A comprehensive conformational analysis would typically involve computational modeling (e.g., using Density Functional Theory, DFT) to predict the geometries and vibrational frequencies of the different stable conformers. These theoretical predictions could then be compared with high-resolution experimental IR and Raman spectra. However, it must be reiterated that in the absence of any experimental data for 4-Chloro-1,2-diethoxybenzene, any discussion of its specific conformational preferences remains speculative.

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should suitable single crystals of 4-Chloro-1,2-diethoxybenzene be obtained, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule would allow for a detailed understanding of its geometry.

Conformation: The solid-state conformation of the ethoxy groups would be unambiguously determined.

Intermolecular interactions: The way in which the molecules pack together in the crystal lattice would be revealed, including any potential hydrogen bonding, halogen bonding, or van der Waals interactions.

The synthesis and crystallization of related compounds, such as certain 2-chloro-1,3,2-diaza-phospholidine-4,5-diimines, have been reported, and their structures have been elucidated by single-crystal X-ray diffraction researchgate.net. This demonstrates the feasibility of applying this technique to similar chlorinated organic molecules. However, at present, no crystallographic data for 4-Chloro-1,2-diethoxybenzene has been deposited in the Cambridge Structural Database or reported in the scientific literature. The procurement of such data would be a valuable contribution to the chemical sciences, providing a definitive structural benchmark for this compound.

Table of Compound Names Mentioned

| Compound Name |

|---|

| Benzene, 4-chloro-1,2-diethoxy- |

| 1,2-diethoxybenzene |

| 4-chloro-2-methylaniline |

| 1-bromo-4-chlorobenzene |

Computational Chemistry and Theoretical Investigations of 4 Chloro 1,2 Diethoxybenzene

Quantum Chemical Calculations of Electronic Structure: A Notable Absence of Data

Detailed quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide crucial information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

No dedicated Density Functional Theory (DFT) studies focusing on the molecular geometry and stability of 4-chloro-1,2-diethoxybenzene have been reported. Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of atoms and frequency calculations to confirm the stability of the optimized structure. The resulting data on bond lengths, bond angles, and dihedral angles would be invaluable for understanding the steric and electronic effects of the chloro and diethoxy substituents on the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Similarly, there is no available research on the Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analysis of 4-chloro-1,2-diethoxybenzene. MEP maps are crucial for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity in chemical reactions, including its electron-donating and electron-accepting capabilities. The absence of this data precludes a detailed discussion of the molecule's reactive behavior based on its electronic structure.

Prediction of Reaction Mechanisms and Energetic Profiles: An Uncharted Territory

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions and their associated energy changes.

Transition State Characterization for Key Synthetic Steps

The synthesis of 4-chloro-1,2-diethoxybenzene likely involves steps such as the etherification of a chlorocatechol or the chlorination of 1,2-diethoxybenzene (B166437). Computational characterization of the transition states for these key synthetic steps would provide critical information about the reaction's feasibility and the factors controlling its outcome. At present, no such computational studies have been published.

Solvation Effects on Reaction Pathways via Continuum Solvation Models

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Continuum solvation models are a common computational approach to account for these effects. There are currently no studies that have applied these models to investigate the reaction pathways leading to or involving 4-chloro-1,2-diethoxybenzene.

Structure-Reactivity Relationship (SRR) Studies: A Field Open for Investigation

Hammett-type Analysis and Substituent Effect Quantification

A Hammett-type analysis is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. This analysis relies on the determination of Hammett parameters (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. However, no published studies were found that specifically calculate or experimentally determine the Hammett constants for the combined 4-chloro-1,2-diethoxy substituent group.

Correlation with Experimental Reaction Rates and Selectivities

The correlation of computationally derived parameters with experimental reaction rates and selectivities is a cornerstone of modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. For 4-chloro-1,2-diethoxybenzene, the lack of computational studies on its reactivity means that no such correlations have been established.

Research on other substituted benzenes has demonstrated that properties such as calculated charge distributions, frontier molecular orbital energies, and reaction transition state energies can be effectively correlated with experimentally observed reaction kinetics and product distributions. Similar investigations for 4-chloro-1,2-diethoxybenzene would be necessary to build predictive models for its chemical behavior in various reactions.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules. For 4-chloro-1,2-diethoxybenzene, the two ethoxy groups introduce a degree of conformational freedom due to the rotation around the C-O and C-C bonds of the ethyl groups.

While no specific MD simulation studies for this compound are available, it can be hypothesized that the conformational space would be influenced by steric interactions between the adjacent ethoxy groups and between the ethoxy groups and the chlorine atom. MD simulations could elucidate the preferred dihedral angles of the ethoxy groups, the time-averaged orientation of these groups relative to the benzene ring, and the potential for intramolecular hydrogen bonding or other non-covalent interactions. Such studies would be instrumental in understanding how the compound's three-dimensional structure influences its physical properties and reactivity.

Limited Information Available on Benzene, 4-chloro-1,2-diethoxy- in Advanced Applications

Comprehensive research into the applications of the chemical compound Benzene, 4-chloro-1,2-diethoxy- in advanced organic synthesis and materials science reveals a significant lack of publicly available scientific literature and data. Despite extensive searches for its use as a precursor for complex molecules, a component in functional materials, or in catalyst development, specific research findings detailing its role in these areas are not readily accessible.

The requested article, which was to be structured around the compound's specific applications, cannot be generated due to the absence of detailed research findings in the public domain. Searches for "Benzene, 4-chloro-1,2-diethoxy-" often lead to information on related but distinct compounds such as 4-chloro-1,2-dimethoxybenzene (B92193) or other chlorinated and ethoxy-substituted benzene derivatives. This suggests that the target compound is either a highly specialized, niche chemical with limited published applications or may be referred to under a different nomenclature not commonly used in available databases.

While general information on related compounds suggests potential utility as intermediates in organic synthesis, for instance in the creation of pharmaceutical or agrochemical compounds, no specific examples or detailed studies involving "Benzene, 4-chloro-1,2-diethoxy-" have been identified. ontosight.aicymitquimica.com Similarly, its potential as a monomer for novel polymers or for integration into optoelectronic materials remains undocumented in the searched scientific literature. researchgate.net

Due to this lack of specific information, the following sections of the requested article outline could not be populated with scientifically accurate and detailed content:

Applications in Advanced Organic Synthesis and Materials Science

Catalyst or Ligand Development in Chemical Transformations

Application as a Core Structure for Ligand Design in Metal-Catalyzed Reactions

A thorough review of scientific literature reveals a notable absence of studies detailing the use of "Benzene, 4-chloro-1,2-diethoxy-" as a core structure for ligand design in metal-catalyzed reactions. While the broader class of substituted benzene (B151609) derivatives is extensively utilized in the development of ligands for various catalytic transformations, specific research focusing on the 4-chloro-1,2-diethoxy substitution pattern for this purpose appears to be limited or not publicly documented.

The fundamental components of "Benzene, 4-chloro-1,2-diethoxy-", namely the chlorinated benzene ring and the ethoxy groups, are present in various known ligands. However, the unique combination and orientation of these functional groups in this specific isomer have not been reported as a central scaffold for ligands in prominent catalytic reactions such as cross-coupling, hydrogenation, or polymerization.

Studies on its Potential as a Precatalyst or Promoter

Similarly, investigations into the potential of "Benzene, 4-chloro-1,2-diethoxy-" to act as a precatalyst or a promoter in chemical reactions have not been found in the surveyed scientific literature. A precatalyst is a substance that is converted into an active catalyst under reaction conditions, while a promoter enhances the activity of a catalyst. There is no current evidence to suggest that "Benzene, 4-chloro-1,2-diethoxy-" has been explored or has shown efficacy in either of these roles.

Research into related compounds, such as some chlorinated dimethoxybenzenes, has indicated catalytic or co-catalytic activity in specific enzymatic reactions. For instance, 2-chloro-1,4-dimethoxybenzene (B1200979) has been identified as a catalytic cofactor in the oxidation of anisyl alcohol by lignin (B12514952) peroxidase. However, these findings cannot be directly extrapolated to "Benzene, 4-chloro-1,2-diethoxy-" due to the differences in the substitution pattern and the nature of the alkoxy groups, which can significantly influence the electronic and steric properties of the molecule.

Environmental Dynamics and Biotransformation Pathways of Chlorinated Diethoxybenzenes

Abiotic Degradation Processes

Abiotic degradation, occurring without the intervention of living organisms, is a critical factor in the environmental persistence of chemical compounds. For Benzene (B151609), 4-chloro-1,2-diethoxy-, the primary abiotic degradation routes would likely involve photodegradation and hydrolysis.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun, is a potential degradation pathway for many aromatic compounds. For chlorinated aromatic compounds, photodegradation can proceed through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals.

While no specific data exists for Benzene, 4-chloro-1,2-diethoxy-, studies on other chlorinated benzenes suggest that the presence of chlorine and ether groups on the benzene ring would influence its susceptibility to photodegradation. The carbon-chlorine bond can be susceptible to cleavage by UV radiation, potentially leading to dechlorination. Similarly, the ether linkages could be targeted. However, the rates and products of such reactions for this specific compound remain uninvestigated.

Hydrolytic Stability and Chemical Transformation Pathways

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis is a key determinant of its persistence in aquatic environments. Ethers are generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org The ether bonds in Benzene, 4-chloro-1,2-diethoxy- are therefore expected to be relatively stable.

Cleavage of ether linkages typically requires more extreme conditions, such as the presence of strong acids, which are not commonly found in the natural environment. wikipedia.orglibretexts.org Therefore, the contribution of hydrolysis to the abiotic degradation of Benzene, 4-chloro-1,2-diethoxy- is likely to be minimal.

Microbial Degradation and Biotransformation Studies

The biodegradation of chlorinated aromatic compounds is a well-documented phenomenon, with numerous microorganisms capable of utilizing these compounds as a source of carbon and energy. nih.govbohrium.comresearchgate.net The degradation pathways typically involve initial enzymatic attacks that lead to dehalogenation and cleavage of the aromatic ring.

Isolation and Characterization of Microorganisms Capable of Degradation

A critical first step in understanding the biodegradation of any compound is the isolation and characterization of microorganisms capable of its degradation. Despite numerous studies on the isolation of bacteria that can degrade a wide range of chlorinated compounds, including chlorobenzenes, chlorophenols, and other aromatic ethers, no published research has specifically reported the isolation of microorganisms that can degrade Benzene, 4-chloro-1,2-diethoxy-. nih.govmdpi.comnih.govidosi.orgnih.govnih.govmdpi.com

General methodologies for isolating such microorganisms would typically involve enrichment culture techniques, where soil or water samples from contaminated sites are incubated with the target compound as the sole source of carbon and energy. mdpi.com

Enzymatic Dehalogenation and Ether Cleavage Mechanisms

The microbial degradation of chlorinated aromatic compounds relies on specific enzymes that can catalyze the removal of chlorine atoms (dehalogenation) and the cleavage of ether bonds.

Dehalogenation: Microorganisms have evolved various enzymatic strategies for dehalogenation, which can occur aerobically or anaerobically. nih.govmdpi.com Oxygenases can incorporate oxygen atoms into the aromatic ring, leading to the eventual removal of the chlorine substituent. nih.gov Reductive dehalogenases, often found in anaerobic bacteria, replace chlorine atoms with hydrogen atoms. nih.govnih.gov

Ether Cleavage: The cleavage of the ether bonds in Benzene, 4-chloro-1,2-diethoxy- would be another crucial step in its biodegradation. Microorganisms are known to produce enzymes, such as etherases, that can cleave ether linkages. nih.govresearchgate.netresearchgate.net This process often involves the oxidation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down. researchgate.net

Elucidation of Complete Biodegradation Pathways

The complete biodegradation of a compound involves a series of enzymatic reactions that ultimately convert it to simple inorganic molecules like carbon dioxide, water, and chloride ions. For Benzene, 4-chloro-1,2-diethoxy-, a hypothetical aerobic degradation pathway would likely initiate with an attack on the aromatic ring by dioxygenase enzymes. This could lead to the formation of a chlorinated catechol derivative. nih.govresearchgate.netresearchgate.net Subsequent steps would involve cleavage of the catechol ring, followed by further degradation of the resulting aliphatic acids. The dehalogenation and ether cleavage could occur at various stages of this pathway.

Given the lack of experimental data, any proposed pathway for Benzene, 4-chloro-1,2-diethoxy- remains speculative. The actual pathway would depend on the specific microorganisms and the enzymatic systems they employ.

Data Tables

Due to the absence of specific research on "Benzene, 4-chloro-1,2-diethoxy-", no experimental data is available to populate any data tables.

Conclusion and Future Research Perspectives

Synthesis and Reactivity: A Realm of Postulation

There are no published, peer-reviewed methods detailing the synthesis of 4-chloro-1,2-diethoxybenzene. One could postulate potential synthetic routes based on standard organic chemistry principles, such as the electrophilic chlorination of 1,2-diethoxybenzene (B166437) or the Williamson ether synthesis starting from 4-chlorocatechol (B124253) and an ethylating agent. However, without experimental data, the feasibility, regioselectivity, and efficiency of such reactions remain purely speculative.

Similarly, the reactivity of 4-chloro-1,2-diethoxybenzene is undocumented. The interplay between the electron-donating diethoxy groups and the electron-withdrawing chloro substituent would undoubtedly influence its reactivity in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The ortho- and para-directing nature of the ethoxy groups would be in competition with the deactivating, yet also ortho-, para-directing, nature of the chlorine atom. Understanding this electronic balance would be a key challenge and a significant opportunity for research.

Novel Methodologies and Catalysis: An Open Field

The lack of established synthetic routes for 4-chloro-1,2-diethoxybenzene means that the prospect for developing novel methodologies is wide open. Modern catalytic systems, such as those employing palladium, copper, or nickel catalysts, could potentially be adapted for its synthesis with high selectivity and yield. For instance, research into the selective chlorination of substituted aromatic ethers using novel, less hazardous chlorinating agents could find a valuable substrate in 1,2-diethoxybenzene. researchgate.net

Furthermore, the potential catalytic applications of 4-chloro-1,2-diethoxybenzene are entirely unexplored. Structurally similar chlorinated aromatic compounds have been investigated as precursors or ligands in catalysis. nih.gov Whether the specific stereoelectronic properties of 4-chloro-1,2-diethoxybenzene could offer any advantages in this arena is a question that awaits investigation.

Materials Science and Organic Synthesis: Untapped Potential

In the realm of materials science, substituted aromatic ethers are sometimes used as building blocks for polymers, liquid crystals, or other functional materials. The combination of the flexible ethoxy groups and the polar chlorine atom in 4-chloro-1,2-diethoxybenzene could, in theory, impart interesting properties to new materials. However, without the compound being readily available, its potential in this field remains purely hypothetical.

As an intermediate in organic synthesis, its utility is also a matter of conjecture. The three distinct functional groups (two ether linkages and a chlorine atom) offer multiple handles for further chemical transformation. It could serve as a precursor for more complex molecules in the pharmaceutical or agrochemical industries. General advancements in organic synthesis are continually providing new tools that could be applied to such a molecule. benthambooks.combenthamscience.comeurekaselect.combenthambooks.comeurekaselect.com

Interdisciplinary Research and Future Frontiers

The study of 4-chloro-1,2-diethoxybenzene represents an opportunity for foundational chemical research. The first steps would involve developing and optimizing a reliable synthetic protocol. Following its successful synthesis, a thorough characterization of its physical and chemical properties would be necessary.

Interdisciplinary avenues could then be explored. For example, its environmental fate and potential for biodegradation could be studied, drawing on methodologies used for other chlorinated aromatic compounds. nih.gov Its biological activity, if any, could be screened, a common practice for novel chemical entities.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-1,2-diethoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or alkoxylation of a pre-functionalized benzene derivative. For example:

- Step 1 : Start with 4-chloro-1,2-dichlorobenzene. React with sodium ethoxide (NaOEt) in ethanol under reflux to substitute chlorine atoms at positions 1 and 2 with ethoxy groups.

- Step 2 : Optimize reaction temperature (e.g., 80–100°C) and molar ratios (e.g., 2:1 NaOEt:substrate) to minimize side products like diethyl ether.

- Validation : Monitor progress via GC-MS or TLC. Purity can be confirmed using fractional distillation (boiling point ~180–190°C, estimated from analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing 4-chloro-1,2-diethoxybenzene?

Methodological Answer:

- NMR :

- ¹H NMR : Expect signals for ethoxy methylene (δ 3.4–3.8 ppm, quartet) and methyl groups (δ 1.2–1.4 ppm, triplet). Aromatic protons adjacent to chlorine and ethoxy groups show deshielding (δ 6.8–7.2 ppm) .

- ¹³C NMR : Aromatic carbons near substituents resonate at δ 115–125 ppm; ethoxy carbons at δ 60–70 (OCH₂) and δ 14–18 (CH₃) .

- IR : Strong C-O-C stretches at 1100–1250 cm⁻¹ and C-Cl at 550–750 cm⁻¹. Compare with matrix-isolated spectra for conformational analysis .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C via cleavage of ethoxy groups. Store below 25°C in inert atmospheres (N₂/Ar) .

- Photochemical Stability : Susceptible to UV-induced degradation (C-Cl bond cleavage). Use amber glassware and avoid prolonged light exposure .

- Hydrolytic Stability : Ethoxy groups are resistant to hydrolysis at neutral pH but degrade under acidic/basic conditions. Monitor pH during aqueous experiments .

Advanced Research Questions

Q. How do the electron-donating ethoxy and electron-withdrawing chlorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Directing Effects : Ethoxy groups (ortho/para-directing) dominate over chlorine (meta-directing due to -I effect). In EAS (e.g., nitration), substitution occurs para to the ethoxy groups (position 5 or 6) .

- Steric Hindrance : Bulky ethoxy groups at positions 1 and 2 limit accessibility to adjacent positions. Computational modeling (DFT) predicts lower activation energy for para-substitution .

- Experimental Validation : Use competitive reactions with HNO₃/H₂SO₄ and analyze products via HPLC or ¹H NMR .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states in substitution reactions. Compare with thermochemical data (e.g., ΔfH°gas = -32.62 kJ/mol for analogous chlorinated benzenes) .

- Machine Learning : Apply tools like PISTACHIO or REAXYS to predict feasible synthetic pathways or degradation products. Validate with experimental kinetic studies .

Q. How can discrepancies in spectral data (e.g., IR vs. Raman) be resolved for conformational analysis?

Methodological Answer:

- Temperature-Dependent Studies : Record IR and Raman spectra at low temperatures (e.g., -196°C) to stabilize rotamers. For 4-chloro-1,2-diethoxybenzene, gauche and anti conformers may show split peaks in the C-O-C stretching region .

- Theoretical Simulations : Use vibrational frequency calculations (Gaussian 09) to match experimental bands. Adjust dihedral angles in computational models to reconcile discrepancies .

Q. What solvent systems optimize its solubility for use in organometallic reactions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance solubility (log P ≈ 2.5, estimated from dichloro-dimethoxy analogs).

- Hydrophobic Media : In toluene or THF, solubility is limited but improves with sonication. Refer to the CRC Handbook of Aqueous Solubility for Hansen solubility parameters .

- Co-Solvent Systems : Ethanol/water (70:30 v/v) balances polarity for catalytic coupling reactions .

Q. What are the dominant degradation pathways in environmental matrices?

Methodological Answer:

- Biodegradation : Aerobic microbial pathways via dechlorination (observed in soil studies with Pseudomonas spp.). Monitor using LC-MS for chlorinated intermediates .

- Photolysis : UV/Vis irradiation generates chloro-radicals and ethoxy cleavage products. Use GC-ECD to detect persistent chlorinated byproducts .

- Hydrolysis : Ethoxy groups hydrolyze to diols under alkaline conditions. Track pH-dependent kinetics via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.